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A comprehensive analysis of the head-to-head FESTnd clinical trial reveals that flumatinib
achieves significantly higher, faster, and deeper molecular and cytogenetic responses

compared to the standard-of-care imatinib in treatment-naïve patients with chronic phase

chronic myeloid leukemia (CML-CP). These findings position flumatinib as a highly effective

first-line therapeutic option for this patient population.

This guide provides a detailed comparison of the efficacy of flumatinib and imatinib, supported

by quantitative data from a pivotal Phase III clinical trial. It includes an overview of the

experimental protocols for key response assessments and visual representations of the drug's

mechanism of action and the clinical trial workflow.

Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from the randomized, open-label,

multi-center FESTnd study (NCT02204644), which compared flumatinib (600 mg once daily)

to imatinib (400 mg once daily) in newly diagnosed CML-CP patients.[1][2]

Molecular Response Rates
Molecular response is a critical indicator of treatment efficacy in CML, measured by the

reduction of BCR-ABL1 fusion gene transcripts in the blood.
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Molecular
Response
Milestone

Flumatinib (%) Imatinib (%) P-value Timepoint

Early Molecular

Response (EMR)

(BCR-ABL1

≤10%)

82.1 53.3 <0.0001 3 months

Major Molecular

Response

(MMR)(BCR-

ABL1 ≤0.1%)

33.7 18.3 0.0006 6 months

52.6 39.6 0.0102 12 months

Molecular

Response 4

(MR4)(BCR-

ABL1 ≤0.01%)

8.7 3.6 0.0358 6 months

16.8 5.1 0.0002 9 months

23.0 11.7 0.0034 12 months

Molecular

Response 4.5

(MR4.5)(BCR-

ABL1 ≤0.0032%)

4.1 2.0 NS 6 months

9.7 3.6 0.0125 9 months

15.3 7.6 0.0163 12 months

Data sourced from the FESTnd clinical trial.[1][2]

Cytogenetic Response Rates
Cytogenetic response is determined by the percentage of cells in the bone marrow that contain

the Philadelphia chromosome (Ph+).
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Cytogenetic
Response
Milestone

Flumatinib (%) Imatinib (%) P-value Timepoint

Complete

Cytogenetic

Response

(CCyR)(0% Ph+

metaphases)

60.7 49.7 0.0332 6 months

Data sourced from an abstract of the FESTnd clinical trial presented at ASCO.[3]

Mechanism of Action: Targeting the BCR-ABL1
Oncoprotein
Both flumatinib and imatinib are tyrosine kinase inhibitors (TKIs) that target the constitutively

active BCR-ABL1 oncoprotein, the hallmark of CML.[4][5][6][7] This oncoprotein is a result of

the t(9;22)(q34;q11) chromosomal translocation, which creates the Philadelphia chromosome.

[5] The BCR-ABL1 kinase drives uncontrolled cell proliferation and survival by activating

multiple downstream signaling pathways. Flumatinib and imatinib bind to the ATP-binding site

of the BCR-ABL1 kinase domain, preventing the phosphorylation of its substrates and thereby

inhibiting the signaling cascade that leads to leukemogenesis.[6][8] Flumatinib has been

shown to be a more potent inhibitor of the BCR-ABL1 tyrosine kinase than imatinib.[1][2]
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Caption: BCR-ABL1 signaling pathways and the inhibitory action of TKIs.

Experimental Protocols
The assessment of treatment response in the FESTnd trial followed standardized

methodologies for molecular and cytogenetic analysis.

Molecular Response Assessment: Quantitative Real-
Time PCR (qRT-PCR)
Molecular response was centrally assessed using a qRT-PCR assay to quantify BCR-ABL1

transcript levels relative to a control gene (ABL1).

Sample Collection: Peripheral blood samples were collected from patients at baseline and at

specified follow-up intervals (e.g., 3, 6, 9, and 12 months).

RNA Extraction: Total RNA was extracted from the collected blood samples.[9][10]

cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA

(cDNA).[9]

Quantitative PCR: Real-time quantitative PCR was performed to co-amplify the BCR-ABL1

fusion gene and the ABL1 control gene.[9][10]

Quantification: The results were expressed as a ratio of BCR-ABL1 to ABL1 transcripts and

reported on the International Scale (IS) to ensure comparability across laboratories.[10]

Response Definition:

EMR:BCR-ABL1/ ABL1 ratio ≤10% IS.

MMR:BCR-ABL1/ ABL1 ratio ≤0.1% IS.[1][2]

MR4:BCR-ABL1/ ABL1 ratio ≤0.01% IS.[1][2]

MR4.5:BCR-ABL1/ ABL1 ratio ≤0.0032% IS.[1][2]
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Caption: Workflow for molecular response assessment by qRT-PCR.

Cytogenetic Response Assessment: Bone Marrow
Chromosome Analysis
Cytogenetic response was evaluated by examining chromosomes from bone marrow cells.
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Sample Collection: A bone marrow aspirate was collected from the patient.[11][12]

Cell Culture: The bone marrow cells were cultured in the laboratory to induce cell division, as

chromosomes are most visible during metaphase.[11]

Harvesting and Slide Preparation: Cells were arrested in metaphase, harvested, and

prepared on microscope slides.[11]

Chromosome Banding: The chromosomes were treated with enzymes and stained (e.g.,

Giemsa staining) to create a banding pattern (G-banding) that allows for the identification of

individual chromosomes.[11]

Karyotyping: A minimum of 20 metaphases were analyzed under a microscope to identify the

Philadelphia chromosome.[11][13]

Response Definition:

Complete Cytogenetic Response (CCyR): No Ph-positive metaphases detected (0%).

Partial Cytogenetic Response (PCyR): 1% to 35% Ph-positive metaphases.

Major Cytogenetic Response (MCyR): 0% to 35% Ph-positive metaphases (includes

CCyR and PCyR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32928796/
https://pubmed.ncbi.nlm.nih.gov/32928796/
https://pubmed.ncbi.nlm.nih.gov/32928796/
https://aacrjournals.org/clincancerres/article-abstract/27/1/70/83338
https://clinicaltrials.gov/study/NCT02204644
https://www.macmillan.org.uk/cancer-information-and-support/treatments-and-drugs/tyrosine-kinase-inhibitors-for-chronic-myeloid-leukaemia
https://www.mdpi.com/1422-0067/20/24/6141
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742366/
https://pubmed.ncbi.nlm.nih.gov/36882601/
https://pubmed.ncbi.nlm.nih.gov/36882601/
https://www.youtube.com/watch?v=c5uY_iTNLCU
https://ashpublications.org/ashclinicalnews/news/5065/Demystifying-PCR-Based-Molecular-Monitoring-in-CML
https://pmc.ncbi.nlm.nih.gov/articles/PMC6172424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6172424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6172424/
https://npaa.in/journal-ijta/admin/ufile/1535362601IJTA463.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7918527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7918527/
https://ashpublications.org/blood/article/130/19/2084/36680/Clonal-chromosomal-abnormalities-appearing-in
https://www.benchchem.com/product/b611963#flumatinib-versus-imatinib-efficacy-in-newly-diagnosed-cml
https://www.benchchem.com/product/b611963#flumatinib-versus-imatinib-efficacy-in-newly-diagnosed-cml
https://www.benchchem.com/product/b611963#flumatinib-versus-imatinib-efficacy-in-newly-diagnosed-cml
https://www.benchchem.com/product/b611963#flumatinib-versus-imatinib-efficacy-in-newly-diagnosed-cml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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